

cathepsin-cleavable linkers for ADCs

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Compound of Interest

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An In-Depth Technical Guide to Cathepsin-Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the high specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker, a chemical bridge connecting these two components, is a critical element that dictates the overall efficacy and safety of the ADC. An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature release of the toxic payload, yet be labile enough to efficiently release the drug upon reaching the target cancer cell.

Among the most successful strategies employed in ADC design are enzyme-cleavable linkers, particularly those sensitive to lysosomal proteases like cathepsins. Cathepsins are often overexpressed in the tumor microenvironment and are highly active within the acidic confines of the lysosome, making them an excellent trigger for tumor-specific drug release. This guide provides a comprehensive technical overview of cathepsin-cleavable linkers, focusing on their mechanism, quantitative performance metrics, and the experimental protocols used for their evaluation.

Mechanism of Action: Lysosomal Cleavage

The therapeutic action of an ADC equipped with a cathepsin-cleavable linker is a multi-step process that ensures payload delivery is confined to the target cell, thereby minimizing



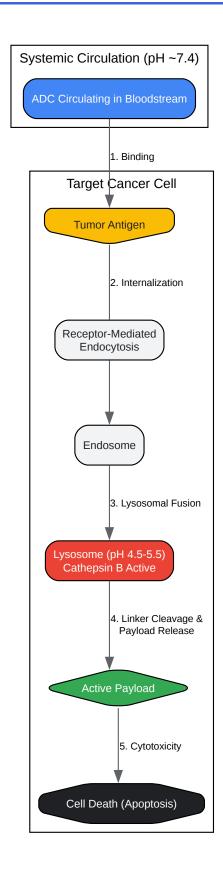




systemic toxicity.

- Binding and Internalization: The ADC circulates through the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.
- Endocytosis and Lysosomal Trafficking: Following binding, the entire ADC-antigen complex is internalized by the cell via receptor-mediated endocytosis, initially forming an endosome. This endosome is then trafficked and fuses with a lysosome.
- Enzymatic Cleavage: The interior of the lysosome is characterized by a low pH (4.5-5.5) and a high concentration of hydrolytic enzymes, including cathepsin B.[1] This environment activates cathepsin B, which recognizes and cleaves a specific peptide sequence within the ADC's linker.
- Payload Release: The most common cathepsin-cleavable linkers, such as those based on the valine-citrulline (Val-Cit) dipeptide, are connected to a self-immolative spacer like paminobenzyl carbamate (PABC).[2] Once cathepsin B cleaves the dipeptide, the PABC spacer spontaneously undergoes a 1,6-elimination reaction, releasing the cytotoxic payload in its unmodified, fully active form.[3]
- Cytotoxicity: The released payload can then diffuse out of the lysosome and exert its cell-killing effect, for instance, by disrupting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.





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Caption: ADC mechanism of action via lysosomal cleavage.



Core Components and Key Linker Types

The archetypal cathepsin-cleavable linker system is the Val-Cit-PABC construct, which has been successfully incorporated into several FDA-approved ADCs.[4][5]

- Dipeptide Sequence: The Val-Cit sequence is the most common recognition motif for cathepsin B. Valine occupies the P2 position and citrulline the P1 position, fitting into the S2 and S1 subsites of the enzyme's active site, respectively.[1] Other dipeptides like valinealanine (Val-Ala) and phenylalanine-lysine (Phe-Lys) are also used.[4][6] Val-Ala offers improved hydrophilicity compared to Val-Cit, which can be advantageous when working with lipophilic payloads to reduce aggregation.[6][7]
- Self-Immolative Spacer: The p-aminobenzyl carbamate (PABC) spacer is crucial for ensuring
 that the payload does not sterically hinder the enzyme's access to the cleavage site and for
 enabling the "traceless" release of the drug.[1]
- Antibody Conjugation Handle: A group like maleimidocaproyl (mc) is often included to
 provide a stable covalent attachment point to the thiol groups of reduced cysteine residues
 on the antibody.[8]

Caption: Cathepsin B cleavage and self-immolation of a Val-Cit-PABC linker.

Data Presentation: Linker Performance Comparison

The choice of linker significantly impacts the stability, efficacy, and therapeutic window of an ADC. Next-generation linkers have been developed to address specific challenges, such as the poor stability of traditional Val-Cit linkers in mouse plasma, which complicates preclinical evaluation.

Table 1: Plasma Stability of Various Cathepsin-Cleavable Linkers

A major challenge with the standard Val-Cit linker is its susceptibility to premature cleavage in rodent plasma by the carboxylesterase Ces1c, leading to poor stability in mouse models.[9][10] Modifications, such as adding a glutamic acid residue to create an EVCit (Glu-Val-Cit) linker, dramatically improve stability in mice while retaining stability in human plasma.[9]



Linker Type	ADC Construct	Species	Stability Metric	Result	Reference(s
Val-Cit (VCit)	anti-HER2- MMAF	Human	% Intact ADC (28 days)	No significant degradation	[9][11]
anti-HER2- MMAF	Mouse	% Payload Lost (14 days)	> 95%	[9][11]	
cAC10- MMAE	Mouse	Linker Half- Life (t½)	~144 hours (6.0 days)	[2][12][13]	
cAC10- MMAE	Monkey	Linker Half- Life (t½)	~230 hours (9.6 days)	[2][12][13]	
Ser-Val-Cit (SVCit)	anti-HER2- MMAF	Mouse	% Payload Lost (14 days)	~70%	[9][11][13]
Glu-Val-Cit (EVCit)	anti-HER2- MMAF	Human	% Intact ADC (28 days)	No significant degradation	[9]
anti-HER2- MMAF	Mouse	% Payload Lost (14 days)	Almost none	[9][13]	
Pyrene Probe	Mouse	Linker Half- Life (t½)	19.1 hours	[9]	
Glu-Gly-Cit (EGCit)	Pyrene Probe	Mouse	% Intact Probe (4 days)	~45%	[14]
Pyrene Probe	Human	% Intact Probe	~100%	[14]	
Phe-Lys	Dipeptide- MMAE	Mouse	Linker Half- Life (t½)	12.5 hours	[10]
Dipeptide- MMAE	Human	Linker Half- Life (t½)	30 days	[10]	



Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

The efficiency of linker cleavage and payload release directly impacts the potency of the ADC. Comparing the half-maximal inhibitory concentration (IC50) of ADCs with different linkers against target cancer cell lines provides a quantitative measure of their relative effectiveness.

ADC / Linker Type	Payload	Cell Line	IC50 Value	Reference(s)
Sulfatase- Cleavable	MMAE	BT474 (HER2+)	61 pM	[7][15]
Val-Ala	MMAE	BT474 (HER2+)	92 pM	[7][15]
Non-Cleavable	MMAE	BT474 (HER2+)	609 pM	[7][15]
β-Galactosidase- Cleavable	ММАЕ	N/A	8.8 pM	[7]
Val-Cit	MMAE	N/A	14.3 pM	[7]

Experimental Protocols

The development and validation of cathepsin-cleavable linkers rely on a suite of standardized biochemical and cell-based assays.

Protocol 1: Synthesis of Mc-Val-Cit-PABC Linker

This protocol describes a representative synthesis for the widely used Mc-Val-Cit-PABC linker, which can then be activated for conjugation to a payload. The methodology is designed to be high-yielding and to prevent epimerization at the citrulline stereocenter.[2]

- Protection of L-Citrulline: React L-Citrulline with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) in a solvent mixture (e.g., THF/water) with a base like sodium bicarbonate to yield Fmoc-L-Citrulline.
- Coupling of PABC Spacer: Couple Fmoc-L-Citrulline to p-aminobenzyl alcohol (PABOH)
 using a peptide coupling agent such as HATU in an anhydrous solvent like DMF with a non-



nucleophilic base (e.g., DIPEA) to form Fmoc-Cit-PABOH.

- Fmoc Deprotection (Citrulline): Remove the Fmoc protecting group from Fmoc-Cit-PABOH using a solution of 20% piperidine in DMF.
- Dipeptide Formation: Couple the resulting Cit-PABOH with an activated valine derivative, such as Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine), in DMF to yield Fmoc-Val-Cit-PABOH. This step typically proceeds with yields of 85-95% as a single diastereomer.[2]
 [16]
- Fmoc Deprotection (Valine): Remove the final Fmoc group using 20% piperidine in DMF to yield H₂N-Val-Cit-PABOH.
- Addition of Maleimide Handle: React the deprotected dipeptide with an activated form of 6-maleimidohexanoic acid (e.g., Mc-OSu) in DMF to yield the final product, Mc-Val-Cit-PABOH.
- Purification: Purify the final product at necessary steps using flash column chromatography or reversed-phase HPLC.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the premature release of its payload in plasma from different species.

- Preparation: Prepare stock solutions of the ADC in a suitable buffer (e.g., PBS). Obtain commercially available frozen plasma (e.g., human, mouse, rat, monkey). Thaw plasma at 37°C and centrifuge to remove cryoprecipitates.
- Incubation: In a 96-well or 384-well plate, add the ADC to the plasma to a final concentration (e.g., 1 μg/mL).[17] Incubate the plate at 37°C.
- Time Points: At designated time points (e.g., 0, 24, 48, 96, 144 hours), collect aliquots of the plasma-ADC mixture. Immediately stop any reaction by freezing the samples at -80°C until analysis.[18][19]
- Analysis Method 1 (ELISA for Conjugated ADC):
 - Coat a high-binding 96-well plate with a capture antibody (e.g., anti-human IgG).



- Add the plasma samples and incubate to allow the ADC to bind.
- Add a detection antibody that specifically recognizes the payload (e.g., anti-MMAE antibody).
- Use a secondary HRP-conjugated antibody and a colorimetric substrate to quantify the amount of intact, payload-conjugated ADC remaining at each time point.
- Analysis Method 2 (LC-MS/MS for Free Payload):[13]
 - To the plasma samples, add an organic solvent (e.g., acetonitrile) to precipitate proteins.
 - Centrifuge to pellet the proteins and collect the supernatant.
 - Analyze the supernatant using LC-MS/MS to quantify the concentration of the free payload that has been released into the plasma.
 - Calculate the percentage of drug loss or the linker half-life from the data.

Protocol 3: In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.[20][21]

- Cell Seeding: Harvest target (antigen-positive) and control (antigen-negative) cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) in 50 μL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[21]
 [22]
- ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Add 50 μL of the diluted ADC solutions to the appropriate wells. Include "cells only" (untreated) and "medium only" (blank) controls.
- Incubation: Incubate the plate for a period that allows for ADC processing and cytotoxicity, typically 72 to 144 hours.[21]
- MTT Addition: Add 20 μL of a 5 mg/mL MTT solution to each well and incubate for 1-4 hours.
 During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT



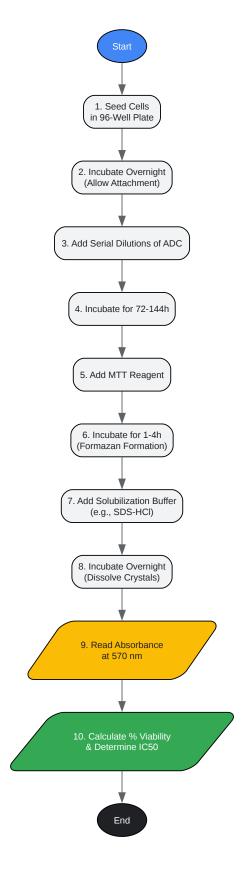




tetrazolium salt into purple formazan crystals.[21][23]

- Solubilization: Add 100 μ L of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate the plate overnight in the dark at 37°C.[23]
- Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
- Analysis: Subtract the average absorbance of the blank wells from all other readings. Plot
 the percentage of cell viability against the logarithm of ADC concentration. Use a non-linear
 regression model (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the
 concentration of ADC that inhibits cell viability by 50%.





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Caption: Experimental workflow for an in vitro ADC cytotoxicity (MTT) assay.



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